molecular formula C22H21N3O3 B11225579 2-(3-cyano-2-methyl-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide

2-(3-cyano-2-methyl-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide

Cat. No.: B11225579
M. Wt: 375.4 g/mol
InChI Key: GKLXVHJCHWYMSH-UHFFFAOYSA-N
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Description

2-(3-CYANO-2-METHYL-1H-INDOL-1-YL)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE is a complex organic compound that features both indole and benzodioxepin moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CYANO-2-METHYL-1H-INDOL-1-YL)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the indole and benzodioxepin intermediates, followed by their coupling through amide bond formation. Common reagents used in these steps include various acids, bases, and coupling agents such as EDCI or DCC.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(3-CYANO-2-METHYL-1H-INDOL-1-YL)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-CYANO-2-METHYL-1H-INDOL-1-YL)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: Possible use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-CYANO-2-METHYL-1H-INDOL-1-YL)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indole moiety may play a crucial role in binding to these targets, while the benzodioxepin group could influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(3-CYANO-2-METHYL-1H-INDOL-1-YL)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE: shares similarities with other indole-based compounds, such as:

Uniqueness

The uniqueness of 2-(3-CYANO-2-METHYL-1H-INDOL-1-YL)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE lies in its dual indole and benzodioxepin structure, which may confer distinct chemical and biological properties not found in simpler indole derivatives. This dual structure allows for a broader range of interactions and applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

2-(3-cyano-2-methylindol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide

InChI

InChI=1S/C22H21N3O3/c1-15-18(12-23)17-5-2-3-6-19(17)25(15)14-22(26)24-13-16-7-8-20-21(11-16)28-10-4-9-27-20/h2-3,5-8,11H,4,9-10,13-14H2,1H3,(H,24,26)

InChI Key

GKLXVHJCHWYMSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)NCC3=CC4=C(C=C3)OCCCO4)C#N

Origin of Product

United States

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